L-Phenylalanine, L-phenylalanyl-L-methionyl-L-arginyl-

Übersicht

Beschreibung

L-Phenylalanine is an essential amino acid that plays a crucial role in various biochemical processes within the human body . It is classified as an alpha-amino acid and is one of the building blocks of proteins . L-Phenylalanine exists in two forms: L-phenylalanine and D-phenylalanine . It is found naturally in foods such as meat and eggs . It can be used to metabolize two distinct chemicals, phenylethylamine and tyrosine .

Synthesis Analysis

The synthesis of L-Phenylalanine, L-phenylalanyl-L-methionyl-L-arginyl- involves several steps. One important pathway involves the conversion of L-phenylalanine to L-tyrosine, which is catalyzed by the enzyme phenylalanine hydroxylase . This reaction is critical as it leads to the formation of the neurotransmitters dopamine, norepinephrine, and epinephrine .Molecular Structure Analysis

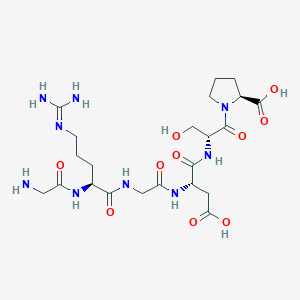

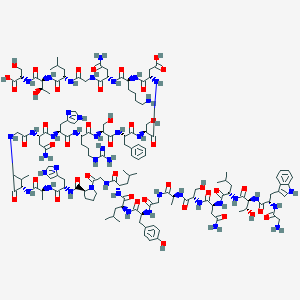

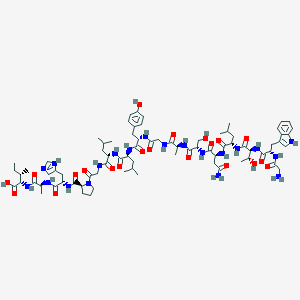

The molecular formula of L-Phenylalanine, L-phenylalanyl-L-methionyl-L-arginyl- is C20H29N5O6 . The average mass is 435.474 Da and the monoisotopic mass is 435.211792 Da .Chemical Reactions Analysis

Phenylalanine, methionine, and their mixtures, methionyl phenylalanine, phenylalanyl methionine, and mixtures of each dipeptide with phenylalanine were reacted with radiolytically generated H atoms in aqueous solution at pH 6.5 . When methionine is irradiated alone, G(-methionine) = 2.0; the principal amino acid product is a-amino- n-butyric acid .Physical And Chemical Properties Analysis

Phenylalanine is an essential α- amino acid with the formula C9H11NO2 . It can be viewed as a benzyl group substituted for the methyl group of alanine, or a phenyl group in place of a terminal hydrogen of alanine . This essential amino acid is classified as neutral, and nonpolar because of the inert and hydrophobic nature of the benzyl side chain .Wissenschaftliche Forschungsanwendungen

Key Enzymes Identification Ding et al. (2016) developed an in vitro system to directly investigate the biosynthesis of L-Phenylalanine (L-Phe) in E. coli. They determined the absolute concentrations of key enzymes involved in the shikimate (SHIK) pathway. The study found that increasing the concentrations of certain enzymes significantly improved the yield of L-Phe. This research provides a practical method to detect potential bottlenecks in metabolic pathways, thereby improving the yield of desired products like L-Phe (Ding et al., 2016).

Peptide Synthesis Utilizing Enzymes Cramer and Horváth (1989) investigated enzymatic peptide synthesis using carboxypeptidase Y immobilized on microparticulate amino-silica. They efficiently synthesized various peptides, including intermediates in the synthesis of L-methionyl-L-leucyl-L-phenylalanine, demonstrating that immobilized enzymes can be effectively used for peptide synthesis without inactivation during reactions (Cramer & Horváth, 1989).

Antifungal Activity of Carrier Peptides Meyer-Glauner et al. (1982) synthesized eleven analogues of a naturally occurring peptide, L-arginyl-D-allo-threonyl-L-phenylalanine, and found that two tripeptides exhibited significant antifungal activity. The study highlights the carrier function of amino acid sequences in enhancing the delivery or uptake of antimetabolites (Meyer-Glauner et al., 1982).

Escherichia coli Engineering for L-Phenylalanine Production Liu et al. (2018) engineered Escherichia coli to enhance L-Phe biosynthesis. They inactivated the PTS system and engineered the transcription factor TyrR to decrease repression on L-Phe pathway enzymes. Their system-level engineering significantly increased the L-Phe titer, demonstrating the potential of genetic modifications for efficient aromatic amino acid production (Liu et al., 2018).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

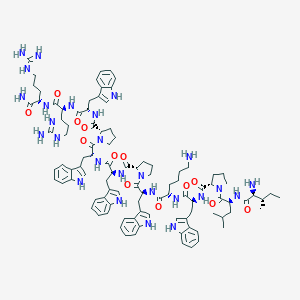

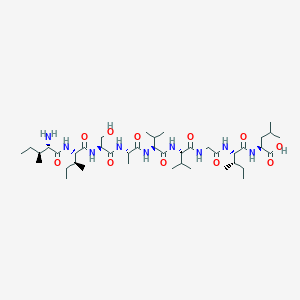

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

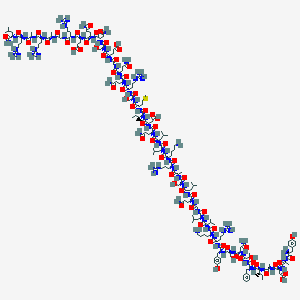

InChI=1S/C29H41N7O5S/c1-42-16-14-23(34-25(37)21(30)17-19-9-4-2-5-10-19)27(39)35-22(13-8-15-33-29(31)32)26(38)36-24(28(40)41)18-20-11-6-3-7-12-20/h2-7,9-12,21-24H,8,13-18,30H2,1H3,(H,34,37)(H,35,39)(H,36,38)(H,40,41)(H4,31,32,33)/t21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYYONMTJKILDK-ZJZGAYNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41N7O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432751 | |

| Record name | L-Phenylalanine, L-phenylalanyl-L-methionyl-L-arginyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74012-06-9 | |

| Record name | L-Phenylalanine, L-phenylalanyl-L-methionyl-L-arginyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.